sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a thia-azabicyclo heptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation can yield oxygenated 2-azabicyclo heptanes .
Scientific Research Applications
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used in bio-active compounds.
2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have similar applications.
Uniqueness
Sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14NNaO5S |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1 |
InChI Key |
ICSAXRANXQSPQP-RJTYULJWSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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